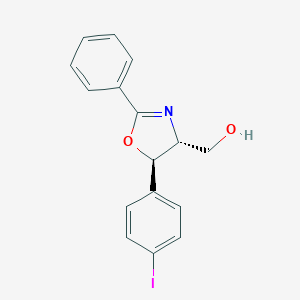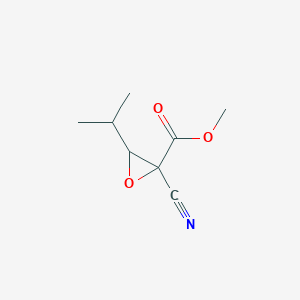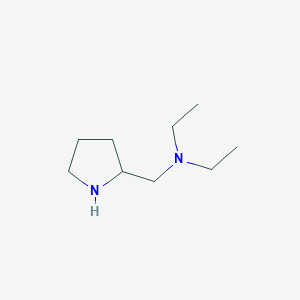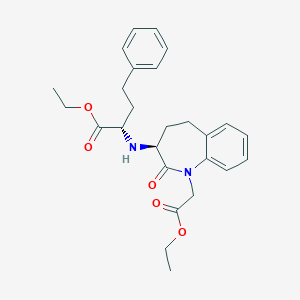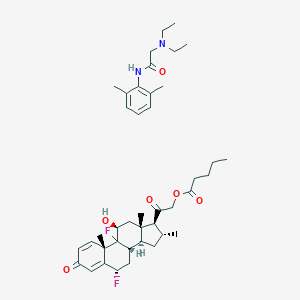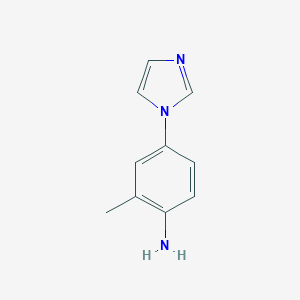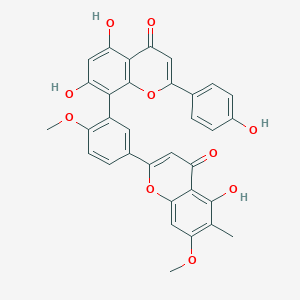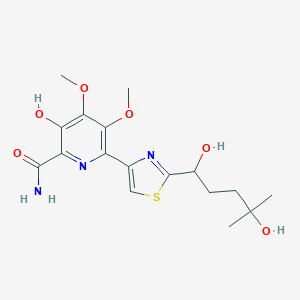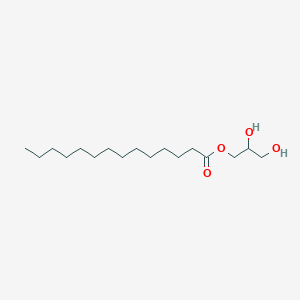
Monomyristin
Übersicht
Beschreibung
Monomyristin is a monoacylglycerol derived from myristic acid, a saturated fatty acid. It is a lipid compound that exhibits both hydrophilic and lipophilic properties, making it an amphiphilic molecule. This compound is known for its potential antibacterial and antifungal activities, which have been explored in various scientific studies .
Wissenschaftliche Forschungsanwendungen
Monomyristin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Vorstufe bei der Synthese anderer Lipidverbindungen und als Reagenz in der organischen Synthese verwendet.
Biologie: Aufgrund seiner amphiphile Natur wird seine Rolle in der Struktur und Funktion von Zellmembranen untersucht.
Medizin: Seine antibakteriellen und antifungalen Eigenschaften werden untersucht.
Industrie: Wird in der Formulierung von Nanopartikeln für Arzneimittel-Abgabesysteme eingesetzt.
5. Wirkmechanismus
This compound übt seine antibakteriellen und antifungalen Wirkungen aus, indem es mit der Lipiddoppelschicht von mikrobiellen Zellmembranen interagiert. Seine amphiphile Natur ermöglicht es ihm, sich in die Membran zu integrieren, ihre Integrität zu stören und zu einer Zelllyse zu führen. Dieser Mechanismus ähnelt anderen Monoglyceriden, die an die Lipiddoppelschicht und andere Komponenten auf der Zellmembran binden und Schäden verursachen .
Wirkmechanismus
Target of Action
Monomyristin, also known as 1-Monomyristin, has been found to exhibit significant antibacterial and antifungal activities . The primary targets of this compound are various harmful microorganisms, including Staphylococcus aureus , Aggregatibacter actinomycetemcomitans , Candida albicans , and Escherichia coli .
Mode of Action
This compound interacts with these microorganisms, leading to their inactivation .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to the survival and proliferation of the targeted microorganisms . By inhibiting these pathways, this compound disrupts the growth and reproduction of these harmful organisms, thereby exerting its antibacterial and antifungal effects .
Pharmacokinetics
Like other monoacylglycerols, this compound is likely to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted via the kidneys . These properties can impact the bioavailability of this compound, influencing its efficacy as an antibacterial and antifungal agent.
Result of Action
The primary result of this compound’s action is the inhibition of the growth and reproduction of harmful microorganisms . This leads to a decrease in the population of these organisms, thereby mitigating the infections they cause .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the presence of proteins and colloidal particles has been found to increase the resistance of bacteria to heat treatment, which could potentially affect the antibacterial activity of this compound . Additionally, changes in pH and temperature can also impact the activity of this compound .
Biochemische Analyse
Biochemical Properties
Monomyristin interacts with various enzymes and proteins in biochemical reactions . For instance, it is prepared through a reaction involving Thermomyces lanuginosa lipase enzymes . The nature of these interactions is complex and involves multiple steps, including enzymatic hydrolysis of triglycerides .
Cellular Effects
This compound has been found to exhibit significant antibacterial and antifungal activities . It shows higher antibacterial activity against Staphylococcus aureus and Aggregatibacter actinomycetemcomitans, and higher antifungal activity against Candida albicans compared to the positive control . These effects suggest that this compound influences cell function and cellular processes, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Its antibacterial and antifungal activities suggest that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Its synthesis involves a series of reactions, including protection of glycerol with acetone, followed by deprotection using Amberlyst-15 . This suggests that the compound’s stability and degradation may be influenced by these processes.
Dosage Effects in Animal Models
Given its antibacterial and antifungal activities, it is plausible that there may be threshold effects, as well as potential toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in metabolic pathways related to the synthesis of monoacylglycerol derivatives . It interacts with enzymes such as Thermomyces lanuginosa lipase during its synthesis
Vorbereitungsmethoden
Synthetische Wege und Reaktionsbedingungen: Monomyristin kann durch eine Umesterungsreaktion zwischen Ethylmyristat und 1,2-O-Isopropyliden-Glycerin synthetisiert werden. Letzteres wird durch Schutz von Glycerin mit Aceton erhalten, gefolgt von der Entschützung mit Amberlyst-15. Diese Methode liefert 1-Monomyristin in einer quantitativen Ausbeute (100%) durch ein einfaches Rühren mit einer geringen Menge an Amberlyst-15 als heterogenem Katalysator .
Industrielle Produktionsmethoden: In industriellen Umgebungen kann this compound durch enzymatische Hydrolyse von Triglyceriden in Gegenwart von Thermomyces lanuginosa-Lipase-Enzymen hergestellt werden. Diese Methode ist effizient und ermöglicht die Produktion von Monoacylglycerol-Derivaten, darunter this compound .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Monomyristin durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: this compound kann oxidiert werden, um Myristinsäure und Glycerin zu bilden.
Reduktion: Die Reduktion von this compound kann Glycerin und Myristylalkohol ergeben.
Substitution: this compound kann an Substitutionsreaktionen teilnehmen, bei denen die Hydroxylgruppe durch andere funktionelle Gruppen ersetzt wird.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden verwendet.
Substitution: Reagenzien wie Acylchloride und Anhydride werden häufig in Substitutionsreaktionen verwendet.
Hauptprodukte:
Oxidation: Myristinsäure und Glycerin.
Reduktion: Glycerin und Myristylalkohol.
Substitution: Verschiedene Monoacylglycerol-Derivate, abhängig vom eingeführten Substituenten.
Vergleich Mit ähnlichen Verbindungen
Monomyristin kann mit anderen Monoacylglycerolen wie Monolaurin und Monopalmitin verglichen werden:
Monolaurin: Von Laurinsäure abgeleitet, hat Monolaurin ähnliche antibakterielle und antifungale Eigenschaften.
Monopalmitin: Von Palmitinsäure abgeleitet, wurde Monopalmitin auf seine antibakterielle Aktivität untersucht.
Einzigartigkeit von this compound: this compound zeichnet sich durch seine höheren antibakteriellen und antifungalen Aktivitäten im Vergleich zu Monopalmitin aus. Seine Fähigkeit, mikrobielle Zellmembranen effektiver zu stören, macht es zu einer wertvollen Verbindung in medizinischen und industriellen Anwendungen .
Ähnliche Verbindungen:
- Monolaurin
- Monopalmitin
- Monoolein
Die einzigartigen Eigenschaften und die breite Palette von Anwendungen von this compound machen es zu einer Verbindung von großem Interesse in verschiedenen Bereichen der wissenschaftlichen Forschung.
Eigenschaften
IUPAC Name |
2,3-dihydroxypropyl tetradecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H34O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-17(20)21-15-16(19)14-18/h16,18-19H,2-15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCBSHORRWZKAKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)OCC(CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H34O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0042454 | |
| Record name | (+/-)-2,3-Dihydroxypropyl tetradecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0042454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
589-68-4, 27214-38-6, 75685-84-6 | |
| Record name | 1-Monomyristin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=589-68-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Glyceryl monomyristate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000589684 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Glycerol monomyristate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027214386 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tetradecanoic acid, 2,3-dihydroxypropyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075685846 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Monomyristin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404225 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Tetradecanoic acid, monoester with 1,2,3-propanetriol | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | (+/-)-2,3-Dihydroxypropyl tetradecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0042454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Glycerol monomyristate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.921 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GLYCERYL 1-MYRISTATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SMJ2192F1R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



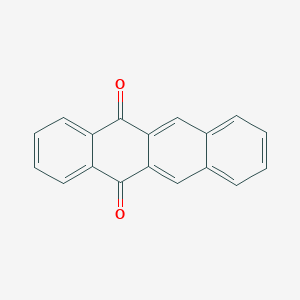
![3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]furan-3-yl acetate](/img/structure/B46370.png)
![N-[(6-bromo-1H-indol-3-yl)methyl]-2-[2-[(6-bromo-1H-indol-3-yl)methylamino]ethyldisulfanyl]ethanamine](/img/structure/B46371.png)
